molecular formula C7H9ClN2O B166586 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde CAS No. 128564-56-7

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

Cat. No. B166586
CAS RN: 128564-56-7
M. Wt: 172.61 g/mol
InChI Key: LUCGECGIPOLQDJ-UHFFFAOYSA-N
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Description

“5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 128564-56-7 . It has a molecular weight of 172.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde .


Physical And Chemical Properties Analysis

The compound is a powder and its melting point is between 37-41°C .

Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives have been noted for their antibacterial properties. The specific structure of 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde could be explored for its efficacy against bacterial strains, potentially leading to new antibacterial agents .

Anti-inflammatory Uses

The anti-inflammatory potential of pyrazoles makes them candidates for drug development in treating inflammation-related conditions. Research could focus on how this compound modulates inflammatory pathways .

Cancer Research

Pyrazole compounds have shown promise in anti-cancer studies. The subject compound could be synthesized and tested for its ability to inhibit cancer cell growth or induce apoptosis in various cancer models .

Analgesic Properties

Given the analgesic properties associated with pyrazoles, 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde might be investigated as a pain-relieving compound, contributing to new pain management solutions .

Anticonvulsant Potential

Research into the anticonvulsant effects of pyrazoles could extend to this compound, examining its utility in preventing or reducing the frequency of seizures .

Anthelmintic Activity

The anthelmintic activity, which is the ability to expel parasitic worms, is another area where pyrazole derivatives have been effective. This compound could be studied for such applications, especially in veterinary medicine .

Antioxidant Effects

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound’s antioxidant capacity could be assessed, potentially contributing to treatments for diseases caused by oxidative damage .

Herbicidal Properties

Lastly, the herbicidal properties of pyrazoles suggest that 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde could be developed into a new class of herbicides, offering an alternative for weed control in agriculture .

Each of these fields presents a unique application for the compound and warrants detailed research to explore its full potential.

InTechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Biological Properties

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCGECGIPOLQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373928
Record name 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

CAS RN

128564-56-7
Record name 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128564-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

POCl3 (236.88 g, 1.543 mol, 144 mL) was added dropwise at 0° C. to DMF (59 g, 0.808 mol). The reaction mixture was then diluted with dichloromethane (200 mL), and: 3-ethyl-1-methyl-1H-pyrazol-5-ol (84.5 g, from Step 1) was added while stirring at 0° C. The mixture was refluxed for 3 h and then stirred overnight at room temperature. After this, ice-cold water (500 mL) was added rapidly at 0° C. to the reaction mixture in order to decompose the formylation agent. The organic layer was separated, and the aqueous phase extracted with chloroform several times. The organic layers were then washed with K2CO3 solution to obtain a weak alkaline media, dried over Na2SO4 and evaporated to give 51.2 g of an oily substance. The residual reaction mass was neutralized with K2CO3 to obtain a weak acidic media and extracted with chloroform. The combined extracts were concentrated and the residue purified by chromatography (dichloromethane) on a silica gel to give 71.3 g (62%) of the title product.
Name
Quantity
144 mL
Type
reactant
Reaction Step One
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
62%

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